2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a pyrazole moiety
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-9-17(22(2)21-12)19(25)23-10-14(11-23)24-16-6-4-3-5-15(16)20-18(24)13-7-8-13/h3-6,9,13-14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMQZFHOXROEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the cyclopropyl group and the pyrazole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.
Coupling Reactions: Attachment of the pyrazole moiety using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the benzodiazole and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrazole-containing compounds. Examples include:
1H-benzodiazole derivatives: These compounds share the benzodiazole core and may have similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole moiety, such as 3,5-dimethylpyrazole, which have diverse applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
